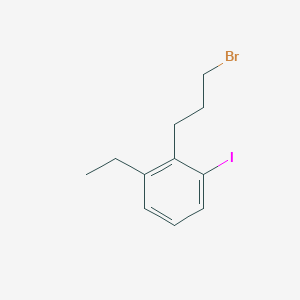

1-(3-Bromopropyl)-2-ethyl-6-iodobenzene

Description

Properties

Molecular Formula |

C11H14BrI |

|---|---|

Molecular Weight |

353.04 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-ethyl-3-iodobenzene |

InChI |

InChI=1S/C11H14BrI/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

UPERIQBOQZDGLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)I)CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following analogs share the bromopropyl-benzene backbone but differ in substituent type and position:

1-(3-Bromopropyl)-2-chloro-6-iodobenzene

- Substituents : Chloro (position 2), iodo (position 6).

- Key Differences: The electron-withdrawing chlorine at position 2 alters the aromatic ring’s electronic environment compared to the ethyl group in the target compound. The molecular weight is slightly higher (~342.34 g/mol) due to chlorine’s atomic mass .

1-(3-Bromopropyl)-4-iodobenzene

- The iodine at position 4 (vs. 6) may influence regioselectivity in coupling reactions. Molecular weight is lower (~324.99 g/mol) .

(3-Bromopropyl)-benzene

- Substituents: None beyond the bromopropyl chain.

- Key Differences : Lacking both ethyl and iodine groups, this simpler analog is less sterically hindered and electronically deactivated. It is primarily used in basic alkylation reactions .

Comparative Data Table

Reactivity and Functional Utility

- Bromopropyl Chain : All analogs share reactivity at the bromine site, enabling nucleophilic substitution (e.g., with amines or thiols). The target compound’s ethyl group at position 2 may sterically hinder such reactions compared to the chloro analog .

- Iodine Substituent : The iodine in the target compound enhances crystallographic resolution due to its high electron density, aiding X-ray diffraction studies (commony analyzed using SHELX programs ).

- Electronic Effects : The ethyl group (electron-donating) in the target compound increases ring electron density, favoring electrophilic aromatic substitution compared to the electron-withdrawing chloro analog .

Q & A

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.